2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine
Description
2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine is a synthetic morpholine derivative featuring a quinazolin-2-yl substituent at the 4-position of the morpholine ring. The quinazoline moiety is a hallmark of bioactive molecules, often associated with targeting enzymes like kinases or DNA-interacting proteins . The 2,6-dimethyl substitution on the morpholine ring likely enhances steric hindrance and modulates lipophilicity, influencing binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2,6-dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-9-10-19-18(11-14)20(17-7-5-4-6-8-17)23-21(22-19)24-12-15(2)25-16(3)13-24/h4-11,15-16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNKLIBDSNULSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322893 | |
| Record name | 2,6-dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850800-55-4 | |
| Record name | 2,6-dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Substitution Reactions:
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through nucleophilic substitution reactions, where the quinazoline derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phenylboronic acid, methyl iodide, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the context of cancer treatment. Its mechanism of action primarily involves:
- Induction of Apoptosis : 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine interacts with cellular pathways involved in apoptosis, potentially modulating proteins such as Bcl-2.
- Binding Affinity : Studies utilizing molecular docking simulations and surface plasmon resonance have demonstrated that this compound binds effectively to specific protein targets within cancer cells, which is crucial for its anticancer efficacy.
Anticancer Agent
The primary application of 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine lies in its potential as an anticancer therapeutic. It has shown promise in targeting various cancer types by:
- Inducing cell death in cancer cells through apoptosis.
- Inhibiting specific kinases involved in cancer progression.
Neuropharmacology
Due to its unique structural features, there is potential for this compound to be explored in neuropharmacology. Morpholine derivatives have been known to exhibit neuroactive properties, which may open avenues for research into neurological disorders.
Drug Design Scaffold
The distinct structure of 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine makes it a valuable scaffold for designing new drugs targeting various diseases beyond cancer, including inflammatory and neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence : The quinazoline group in the target compound is bulkier and more aromatic than MLi-2’s indazole-pyrimidine or fenpropimorph’s alkyl chain. This may enhance DNA intercalation or kinase binding compared to smaller substituents .
- Stereochemistry : MLi-2 and (2R,6S)-morpholine oxalate highlight the importance of stereocenters. MLi-2’s cis-2,6-dimethyl configuration is critical for LRRK2 inhibition, while (2R,6S)-morpholine derivatives exhibit stereochemical diversity in peptidomimetics .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~395 g/mol) exceeds MLi-2 (457.5 g/mol) and fenpropimorph (303.5 g/mol), possibly limiting blood-brain barrier penetration .
- Safety Profiles : MLi-2’s safety data sheet emphasizes lab-only use due to uncharacterized toxicity, a caution likely applicable to the target compound .
Biological Activity
2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This compound features a complex structure combining a morpholine ring with a quinazoline moiety, which is known for its diverse biological activities. The molecular formula of this compound is CHNO, with a molecular weight of approximately 298.39 g/mol.
The synthesis of 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine typically involves multiple steps that require careful control over reaction conditions such as temperature and solvent choice. Common solvents used include dichloromethane and ethanol, with reaction monitoring performed via thin-layer chromatography (TLC) or NMR spectroscopy. The compound's mechanism of action primarily involves its interaction with specific molecular targets within cancer cells, notably through the induction of apoptosis via modulation of Bcl-2 proteins.
Biological Activity
Research indicates that derivatives of morpholine-substituted quinazolines exhibit significant biological activities, particularly in anticancer research. Notable findings include:
- Cell Proliferation Inhibition : Studies have shown that 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma).
- Apoptotic Induction : Mechanistic studies suggest that the compound may induce apoptosis through interactions with proteins involved in cell death pathways, particularly Bcl-2 family proteins.
Comparative Biological Activity
The following table compares 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine with other related compounds regarding their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine | Morpholine ring with quinazoline moiety | Anticancer activity |
| 4-(6-Methylquinazolin-2-yl)morpholine | Morpholine substituted with a quinazoline | Anticancer activity |
| 2-Methylquinazolin-4(3H)-one | Quinazolinone structure | Antimicrobial properties |
| N,N-Dimethylmorpholine | Simple morpholine derivative | Neuroactive properties |
| 6-Methylquinazolin derivatives | Varied substitutions on quinazoline | Anticancer and anti-inflammatory effects |
The unique combination of substituents on both the morpholine and quinazoline rings enhances the selectivity and potency of 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine against certain cancer types compared to similar compounds.
Case Studies
Several studies have highlighted the efficacy of 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine in preclinical models:
- In Vitro Studies : A series of experiments demonstrated that this compound exhibited significant cytotoxicity against various human cancer cell lines. For instance, it was observed to have an IC value comparable to established anticancer drugs in specific assays .
- In Vivo Efficacy : In vivo studies using xenograft models have shown promising results where treatment with this compound resulted in reduced tumor growth rates compared to controls. These findings suggest potential for further development into therapeutic agents targeting various cancers .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,6-Dimethyl-4-(6-methyl-4-phenylquinazolin-2-yl)morpholine, and how can purity be optimized?
- Methodology : Begin with a nucleophilic substitution reaction between morpholine derivatives and quinazoline precursors. For example, substitute urea on morpholine to form intermediates, followed by coupling with 6-methyl-4-phenylquinazoline using palladium-catalyzed cross-coupling reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous morpholine-quinazoline syntheses . Purify via column chromatography and validate purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural characterization, and how should conflicting NMR/LCMS data be resolved?
- Methodology : Use H NMR (600 MHz, CDCl) to confirm stereochemistry and substituent positions. For instance, expect signals for methyl groups (δ 1.20–1.30 ppm) and aromatic protons (δ 6.45–7.72 ppm) . Pair with LCMS (ESI) to verify molecular weight (e.g., M+H peak). If data conflicts (e.g., unexpected splitting), re-examine solvent effects or employ 2D NMR (COSY, HSQC) to resolve coupling patterns .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s inhibition of fungal Δ14-sterol reductase?
- Methodology :
Enzyme Assays : Use Saccharomyces cerevisiae membrane fractions containing Δ14-sterol reductase. Measure ergosterol depletion via GC-MS after incubating with the compound (0.1–10 µM) .
Control Experiments : Compare inhibition to fenpropimorph (a known Δ14-reductase inhibitor) and validate via IC calculations.
Structural Validation : Co-crystallize the compound with the enzyme and solve the structure using SHELXL for refinement .
Q. What computational approaches are effective for predicting biological targets and resolving contradictory activity data?
- Methodology :
Molecular Docking : Use AutoDock Vina to dock the compound into sterol isomerase (PDB: 1IRA) and kinase domains (e.g., FGFR). Prioritize targets with binding affinity ≤-8.5 kcal/mol .
QSAR Modeling : Develop a 3D-QSAR model using CoMFA/CoMSIA to correlate substituent modifications (e.g., methyl groups on morpholine) with antifungal activity .
Validation : Cross-reference docking results with enzyme inhibition assays to resolve discrepancies (e.g., false positives in docking) .
Q. How can crystallographic data be leveraged to resolve ambiguities in stereochemical configuration?
- Methodology :
Crystal Growth : Recrystallize from methanol/ethyl acetate (1:1) at 4°C. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Use SHELXL for structure solution. Apply TWIN/BASF commands if twinning is observed .
Validation : Compare Flack parameter (≤0.1) and R-factor (<5%) to confirm absolute configuration .
Q. What strategies address contradictions in biological activity between in vitro and in vivo models?
- Methodology :
Pharmacokinetic Profiling : Measure plasma stability (e.g., t in mouse serum) and BBB permeability via PAMPA. Poor bioavailability may explain in vivo inactivity .
Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. Compare activity of parent compound vs. metabolites .
Dose Optimization : Conduct dose-response studies in animal models (e.g., murine candidiasis) to identify efficacious concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
